molecular formula C15H10ClN3O B2989463 5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol CAS No. 897929-93-0

5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol

Cat. No.: B2989463
CAS No.: 897929-93-0
M. Wt: 283.72
InChI Key: VTDPXQYPDDHNLB-VHEBQXMUSA-N
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Description

5-[(E)-(4-Chlorophenyl)diazenyl]quinolin-8-ol is a high-purity azo compound designed for advanced chemical and materials science research. This molecule integrates a diazene functional group, a known chromophore, with the 8-hydroxyquinoline (8-Hq) moiety, a classic ligand in coordination chemistry . This dual functionality makes it a valuable precursor for synthesizing novel metal complexes, as the 8-Hq fragment is renowned for its strong complexation capabilities with various metal cations . The extended conjugation afforded by the azo bridge means this compound and its complexes are of significant interest in the development of dyes and materials with specific photochemical properties . In the research laboratory, this compound's primary value lies in its application as a ligand and a dye. Azo compounds with heterocyclic substituents, like this one, are capable of absorbing electromagnetic radiation across various spectra, making them suitable for use in colorants and sensitizers . Furthermore, the 8-Hq fragment is present in many biologically active molecules, and its metal complexes have been investigated for properties such as antibacterial activity, highlighting the potential of this azo derivative in biochemical and pharmacological research contexts . The compound is supplied as a dry powder and its structure has been characterized by spectroscopic methods including UV-Vis, FT-IR, and NMR, confirming its identity and quality for research applications . Key Specifications: • CAS Number: Information not available in search results • Molecular Formula: C 15 H 10 ClN 3 O • Molecular Weight: 283.72 g/mol • Physical Form: Dry powder This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-chlorophenyl)diazenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-10-3-5-11(6-4-10)18-19-13-7-8-14(20)15-12(13)2-1-9-17-15/h1-9,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDPXQYPDDHNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol typically involves an azo coupling reaction between 4-chlorobenzenediazonium chloride and 8-hydroxyquinoline. The reaction is carried out in a basic medium, where the diazonium chloride solution is added dropwise to the 8-hydroxyquinoline solution under vigorous stirring and cooling . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol involves its interaction with molecular targets through its diazene and quinoline moieties. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. The pathways involved include the inhibition of bacterial enzymes and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Properties :

  • UV-Vis Absorption: Exhibits strong absorption in the visible range (λmax ~400–410 nm in neutral conditions), with hypsochromic shifts under acidic conditions due to protonation of the quinolinic nitrogen .

Comparison with Structural Analogs

Substituent Effects on Spectral and Electronic Properties

The electronic nature of substituents on the diazenyl group significantly impacts absorption spectra and stability.

Compound Substituent (R) λmax (nm) Hypsochromic Shift (Acid) ε (M⁻¹cm⁻¹) Reference
5-[(E)-(4-ClPh)diazenyl]quinolin-8-ol 4-ClPh 409 397 (Δλ = -12 nm) 15,487
5-[(E)-(4-CF₃Ph)diazenyl]quinolin-8-ol (1g) 4-CF₃Ph
5-[(E)-(4-MeOPh)diazenyl]quinolin-8-ol (m1b) 4-MeOPh
5-[(E)-Phdiazenyl]quinolin-8-ol (m1d) Phenyl

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance conjugation stability but may reduce ε due to decreased electron density. The 4-ClPh substituent in the target compound shows a hypsochromic shift (Δλ = -12 nm) in acidic media, attributed to protonation-induced HOMO-LUMO gap widening .
  • Electron-Donating Groups (e.g., MeO): Increase ε and redshift λmax but may reduce photostability. For example, 5-[(E)-(4-MeOPh)diazenyl]quinolin-8-ol (m1b) exhibits a higher ε (~24,000 M⁻¹cm⁻¹) compared to the target compound .

Key Observations :

  • Nitro (NO₂) and Carboxylic Acid Groups: Enhance antibacterial potency. Compound 4c (MIC = 12.5 µg/mL) and 4e (MIC = 6.25 µg/mL) show superior activity against ESKAPE pathogens compared to non-acid derivatives .

Key Observations :

  • Chlorophenyl vs. Phenyl : The 4-ClPh group may enhance lipophilicity, improving membrane penetration in antibacterial complexes.
  • Trifluoromethyl (CF₃) : Increases metabolic stability but may reduce solubility .

Key Observations :

  • High Yields : Most azo-8-Hq derivatives exhibit yields >70%, reflecting optimized coupling conditions .
  • Melting Points : Chlorophenyl and trifluoromethyl derivatives have higher melting points (>180°C), suggesting stronger intermolecular interactions compared to methoxy analogs .

Biological Activity

5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol, a compound belonging to the azo class of organic compounds, has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and various biological activities of this compound, including antibacterial, anticancer, and antimalarial properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves an azo coupling reaction between 4-chlorophenyldiazonium salt and 8-hydroxyquinoline. The resulting compound features a quinoline core with an azo functional group that contributes to its biological properties. The chemical structure can be represented as follows:

C15H12ClN3O\text{C}_{15}\text{H}_{12}\text{ClN}_3\text{O}

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that the compound is effective against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential as a therapeutic agent.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli100
Bacillus subtilis75

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have reported its efficacy against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Reference
MCF712.5
A54910.0
HeLa9.5

Antimalarial Activity

In addition to antibacterial and anticancer properties, the compound has shown promising antimalarial activity. In vitro studies against Plasmodium falciparum indicate that it can inhibit parasite growth effectively.

Test ModelActivityReference
Plasmodium falciparumIC50 = 0.5 µM

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial activity of various azo compounds, including this compound. The results indicated that it was particularly effective against multi-drug resistant strains of bacteria, showcasing its potential in treating infections that are difficult to manage with conventional antibiotics.
  • Anticancer Mechanism : Another research effort focused on the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.
  • Antimalarial Trials : In vivo studies using murine models infected with Plasmodium yoelii demonstrated that administration of the compound significantly reduced parasitemia levels compared to untreated controls, indicating its potential for further development as an antimalarial drug.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol and its organometallic complexes?

  • Methodological Answer : The compound is synthesized via azo-coupling reactions between diazonium salts (derived from 4-chloroaniline) and 8-hydroxyquinoline. For organometallic complexes (e.g., dimethyltin(IV)), stoichiometric reactions between Me2_2SnCl2_2 and the sodium salt of the ligand (generated in situ with NaOMe in anhydrous benzene) yield complexes like Me2_2Sn(L)2_2 or Me2_2SnCl(L) under reflux (45–69% yields). Solvent choice (e.g., dried benzene) and inert conditions are critical to avoid hydrolysis .

Q. How can spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, UV-Vis) be optimized for characterizing substituent effects in azo-quinoline derivatives?

  • Methodological Answer :

  • NMR : Monitor the phenolic -OH proton (~δ 5.3 ppm in CDCl3_3) and azo-group coupling to aromatic protons (e.g., δ 7.2–8.9 ppm for quinoline and chlorophenyl moieties). 119^{119}Sn NMR and Mössbauer spectroscopy help assess Sn coordination geometry in organotin complexes .
  • UV-Vis : Azo-quinoline derivatives exhibit strong absorption bands (~400–420 nm) sensitive to substituents (e.g., electron-withdrawing groups like -Cl redshift λmax_{\text{max}}) .

Advanced Research Questions

Q. What methodologies resolve contradictions between spectroscopic and crystallographic data in determining the coordination geometry of dimethyltin(IV) complexes with azo-quinoline ligands?

  • Methodological Answer : Discrepancies arise when NMR suggests trans-methyl configurations, while X-ray crystallography may reveal cis geometries. A combined approach is essential:

  • X-ray diffraction : Resolves Sn coordination (e.g., octahedral vs. distorted trigonal bipyramidal) and supramolecular interactions (e.g., π-stacking, hydrogen bonding).
  • 119^{119}Sn Mössbauer : Quantifies coordination number via quadrupole splitting (Δ ~1.5–2.0 mm/s for 5-coordinate Sn).
  • IR spectroscopy : Confirms ligand binding modes (e.g., νSn-O_{\text{Sn-O}} at ~450 cm1^{-1}) .

Q. How can computational methods (DFT/HF) predict electronic properties and stability trends in azo-quinoline derivatives?

  • Methodological Answer :

  • Geometry optimization : DFT (e.g., B3LYP/6-31G*) calculates bond lengths and angles, validating crystallographic data.
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps correlate with stability; electron-withdrawing groups (e.g., -Cl) lower LUMO energy, enhancing electrophilicity.
  • Charge distribution : Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., n→π* in azo groups) .

Q. What strategies are effective in analyzing supramolecular interactions in crystalline organotin complexes of azo-quinoline ligands?

  • Methodological Answer :

  • X-ray topology : Identify π-π stacking (3.5–4.0 Å interplanar distances) and hydrogen bonds (e.g., O-H···N between quinoline -OH and azo groups).
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C-H···Cl interactions in chlorophenyl derivatives).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability linked to supramolecular robustness .

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